molecular formula C39H46N2O7 B8261874 Hernandesine

Hernandesine

Cat. No.: B8261874
M. Wt: 654.8 g/mol
InChI Key: RHBINYMKWOYPNF-BVKSZRQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hernandesine is a bisbenzylisoquinoline alkaloid derived from the plant Thalictrum flavum. It is recognized for its diverse biological activities, particularly its potential anti-cancer properties. This compound has been shown to induce autophagic cell death in drug-resistant cancer cells by activating AMP-activated protein kinase (AMPK), making it a promising compound in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hernandesine can be synthesized from tetrandrine, another bisbenzylisoquinoline alkaloid. The synthetic route involves the bromination of tetrandrine to produce 5-bromotetrandrine, followed by methoxylation to yield this compound . The reaction conditions typically involve the use of bromine and methanol under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize production costs. The final product undergoes rigorous quality control to ensure its suitability for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Hernandesine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinone derivatives, which may exhibit different biological activities.

    Reduction: Reduction of this compound can lead to the formation of dihydro derivatives with altered pharmacological properties.

    Substitution: this compound can undergo substitution reactions, particularly at the methoxy groups, to form various analogs with potentially enhanced biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.

Major Products: The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted analogs, each with unique biological activities and potential therapeutic applications.

Scientific Research Applications

Hernandesine has a wide range of scientific research applications, including:

Mechanism of Action

Hernandesine exerts its effects primarily through the activation of AMP-activated protein kinase (AMPK). Upon activation, AMPK induces autophagy by phosphorylating key proteins involved in the autophagic process, such as Ulk1. This leads to the formation of autophagosomes and subsequent degradation of cellular components . Additionally, this compound disrupts the lysosomal acidic environment and inhibits the maturation of cathepsin D, further promoting autophagic cell death .

Comparison with Similar Compounds

  • Liensinine
  • Isoliensinine
  • Dauricine
  • Cepharanthine

Hernandesine’s distinct mechanism of action and higher efficacy in inducing autophagic cell death highlight its uniqueness among bisbenzylisoquinoline alkaloids.

Properties

IUPAC Name

(1S,14S)-9,19,20,21,25-pentamethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),9,11,18(33),19,21,24,26,31-undecaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H46N2O7/c1-40-16-14-25-21-32(43-4)34-22-28(25)29(40)18-23-8-11-26(12-9-23)47-33-20-24(10-13-31(33)42-3)19-30-35-27(15-17-41(30)2)36(44-5)38(45-6)39(46-7)37(35)48-34/h8-13,21-22,29-30,33H,14-20H2,1-7H3/t29-,30-,33?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBINYMKWOYPNF-BVKSZRQYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5CC(=CC=C5OC)CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5CC(=CC=C5OC)C[C@H]6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H46N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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